molecular formula C17H16N6O B2782066 1-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)ethanone CAS No. 1172417-02-5

1-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)ethanone

Cat. No.: B2782066
CAS No.: 1172417-02-5
M. Wt: 320.356
InChI Key: UQQBPVWTRLWTLT-UHFFFAOYSA-N
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Description

This compound features a fused bipyrazolyl core substituted with a quinoxalin-6-yl group and a methyl-acetyl moiety. Its structure combines a dihydropyrazole ring system with a quinoxaline heterocycle, conferring unique electronic and steric properties. The acetyl group enhances solubility and serves as a reactive site for further functionalization.

Properties

IUPAC Name

1-[5-(2-methylpyrazol-3-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O/c1-11(24)23-17(10-15(21-23)16-5-6-20-22(16)2)12-3-4-13-14(9-12)19-8-7-18-13/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQBPVWTRLWTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=NN2C)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, including antiviral, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound features a quinoxaline moiety linked to a bipyrazole structure, which is known to enhance biological activity through various mechanisms. The specific structural components include:

  • Quinoxaline : A bicyclic compound with notable biological properties.
  • Bipyrazole : Contributes to the compound's interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the potential of quinoxaline derivatives, including those similar to 1-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)ethanone, as antiviral agents. For instance:

  • A systematic review indicated that certain quinoxaline derivatives exhibited significant inhibitory effects against viruses such as Epstein-Barr virus (EBV) and Hepatitis B virus (HBV) without cytotoxicity at effective concentrations .
  • Compounds with disubstituted alkyl groups showed enhanced activity due to hydrophobic interactions with viral receptors .

Anticancer Activity

The anticancer potential of quinoxaline derivatives has been extensively studied. Key findings include:

  • Cell Line Studies : Compounds similar to 1-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)ethanone have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives were tested against MCF-7 breast cancer cells and showed significant inhibition of cell proliferation .
CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-712.5Induction of apoptosis via Bax activation
Compound BB16-F1010.0Inhibition of FGFR1 kinase activity

The mechanisms underlying the biological activities of this class of compounds are multifaceted:

  • Inhibition of Kinases : Certain analogs have been shown to inhibit fibroblast growth factor receptor 1 (FGFR1), which is crucial in tumor growth and metastasis .
  • Induction of Apoptosis : The activation of pro-apoptotic pathways has been observed in studies involving MCF-7 cells, indicating that these compounds can trigger programmed cell death in cancerous cells .

Structure–Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the efficacy of quinoxaline derivatives:

  • Substituents on the quinoxaline ring significantly affect biological activity. For instance, introducing methyl or benzyl groups at specific positions enhances inhibitory effects on target proteins .
Substituent PositionEffect on Activity
C1Increased FGFR1 inhibition
C2Variable effects depending on size and electronegativity

Case Study 1: Antiviral Efficacy

In a study published in Pharmacology, a series of quinoxaline derivatives were synthesized and evaluated for their antiviral properties against HBV. The most potent compounds exhibited IC50 values below 30 µM with minimal cytotoxicity .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of quinoxaline derivatives revealed that several compounds led to significant apoptosis in MCF-7 cells. The study utilized flow cytometry to analyze cell cycle distribution and found that treatment with these compounds induced a notable increase in pre-G1 phase cells indicative of apoptosis .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown selective inhibition of c-Met kinases, which are implicated in several cancers such as non-small cell lung cancer and renal cell carcinoma. For instance, derivatives of this compound have been evaluated for their potency against cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating significant anticancer potential .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial strains. Research indicates that quinoxaline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and function .

Corrosion Inhibition

Another intriguing application is in the field of materials science as a corrosion inhibitor for mild steel in acidic environments. Studies have shown that compounds with similar structures can significantly reduce corrosion rates, making them valuable in industrial applications .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of this compound, researchers synthesized several derivatives and tested them against human cancer cell lines. The most potent derivative exhibited an IC50 value of 0.005 µM against c-Met kinases, leading to its selection as a preclinical candidate for further development .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted to assess the efficacy of the compound against common pathogens. The results indicated a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL .

Data Tables

Application AreaFindingsReference
Anticancer ActivityIC50 = 0.005 µM against c-Met kinases
Antimicrobial ActivityMIC = 1-10 µg/mL against S. aureus & E. coli
Corrosion InhibitionSignificant reduction in corrosion rates

Comparison with Similar Compounds

Research Findings and Data

Corrosion Inhibition Performance
Compound Inhibition Efficiency (%) Concentration (mM) Substrate Reference
PQDPB 85 0.5 Mild steel/HCl
PPQDPE 78 0.5 Mild steel/HCl
Target* Predicted: 80–90

*Predicted based on structural similarity.

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